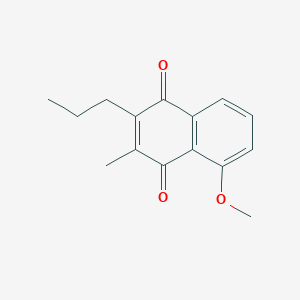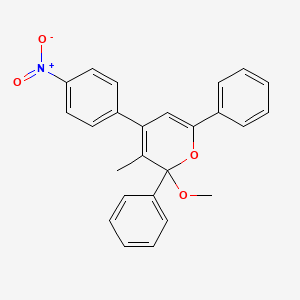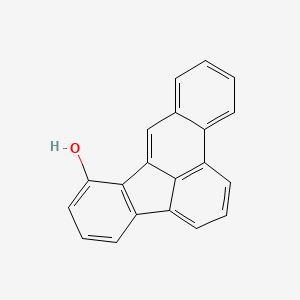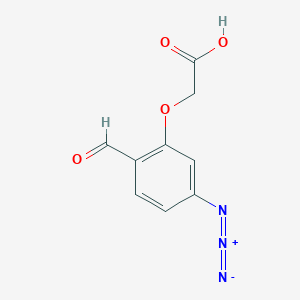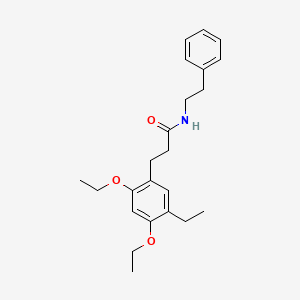![molecular formula C11H16N2O2Si B14427469 Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- CAS No. 83355-89-9](/img/structure/B14427469.png)
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-: is a synthetic organic compound with the molecular formula C11H16N2O2Si. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely studied due to their significant roles in biological systems and their applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trimethylsilyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized pyrimidines.
科学的研究の応用
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse derivatives.
Biology: Pyrimidine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrimidine: The parent compound, with a simpler structure and different reactivity.
2,4-Dimethoxypyrimidine: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-Trimethylsilyl-2,4-dimethoxypyrimidine: A closely related compound with similar but distinct reactivity.
Uniqueness
Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity towards certain reagents. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
83355-89-9 |
|---|---|
分子式 |
C11H16N2O2Si |
分子量 |
236.34 g/mol |
IUPAC名 |
2-(2,4-dimethoxypyrimidin-5-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2O2Si/c1-14-10-9(6-7-16(3,4)5)8-12-11(13-10)15-2/h8H,1-5H3 |
InChIキー |
PANGXXUVOCXPSU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1C#C[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
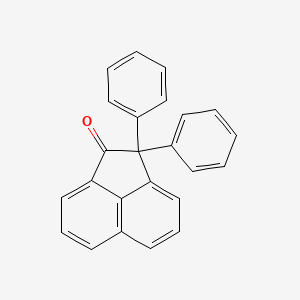
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
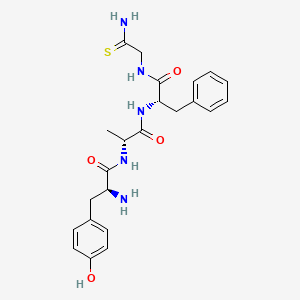
phosphanium bromide](/img/structure/B14427410.png)
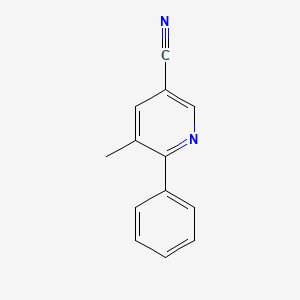
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

